molecular formula C18H24N6O B2468563 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide CAS No. 1421499-99-1

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide

Cat. No.: B2468563
CAS No.: 1421499-99-1
M. Wt: 340.431
InChI Key: NMXMRCYQIKMTDC-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.431. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]cyclopentanecarboxamide, is a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases by binding to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding prevents the enzyme from transferring a phosphate group to the protein, thereby inhibiting the signal transduction pathway .

Biochemical Pathways

The inhibition of tyrosine kinases disrupts the signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis . This disruption can lead to the prevention of cancer cell growth and proliferation .

Pharmacokinetics

Similar compounds have been shown to undergo amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine . This suggests that the compound may be metabolized in the body and could have implications for its bioavailability .

Result of Action

The result of the action of this compound is the inhibition of tyrosine kinase activity, which disrupts signal transduction pathways and can prevent cancer cell growth and proliferation .

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure and functional groups contribute to a range of biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14H20N6O
  • Molecular Weight : 320.35 g/mol
  • CAS Number : 1428349-07-8

The structure includes a pyrimidine ring substituted with a pyridin-2-ylamino group and an acetamide moiety, which are crucial for its biological activities.

This compound acts primarily by inhibiting specific enzymes involved in critical biochemical pathways:

Target Enzymes :

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to decreased levels of tetrahydrofolate, essential for DNA and RNA synthesis, thereby affecting cell proliferation.
  • Tyrosine-protein Kinase Abl (Abl) : This enzyme is involved in cell signaling pathways that regulate cell growth and differentiation.
  • MAP Kinases : These kinases play a significant role in cellular responses to growth factors and stress.

Biological Activities

The biological activities of this compound have been extensively studied, particularly for its potential in cancer therapy:

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties through the inhibition of DHFR and other kinases, leading to reduced tumor cell growth. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer cells.

Enzyme Inhibition

The compound has shown potent inhibitory effects on several enzymes:

  • DHFR : IC50 values indicate high affinity for DHFR, making it a potential candidate for developing new antifolate drugs.
  • Abl Kinase : The inhibition of Abl kinase suggests potential applications in treating cancers associated with BCR-ABL fusion proteins, such as chronic myeloid leukemia (CML).

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer efficacy of the compound.
    • Method : Treatment of MCF7 (breast cancer) and A549 (lung cancer) cell lines with varying concentrations.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values around 5 µM for MCF7 cells.
  • Enzyme Kinetics Study :
    • Objective : To determine the inhibitory kinetics against DHFR.
    • Method : Enzyme assays were conducted to measure the rate of product formation in the presence of the compound.
    • Results : The compound exhibited competitive inhibition with a Ki value of 1.5 µM, indicating strong binding affinity.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(2-amino-phenyl)-4-[4-pyridin-3-yl-pyrimidin-2-ylamino]-methyl-benzamideContains amino and pyridine groupsAnticancer activity
3-chloro-N-(2-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-benzenesulfonamideChlorinated benzenesulfonamideAntitumor properties
2-(Pyridin-2-yl)pyrimidine derivativesCore structure similar to target compoundAntimicrobial activity

Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-13-22-16(12-17(23-13)24-15-8-4-5-9-19-15)20-10-11-21-18(25)14-6-2-3-7-14/h4-5,8-9,12,14H,2-3,6-7,10-11H2,1H3,(H,21,25)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXMRCYQIKMTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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